Acetylcysteine sodium

Overview

Description

Acetylcysteine sodium is a derivative of the amino acid cysteine. It is widely recognized for its role as a mucolytic agent, which helps to break down mucus in the respiratory tract, and as an antidote for acetaminophen overdose. The compound is also known for its antioxidant properties, which contribute to its therapeutic effects in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcysteine sodium can be synthesized through the acylation of cysteine with acetic anhydride, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Acylation: Cysteine is reacted with acetic anhydride in the presence of a base to form N-acetylcysteine.

Neutralization: The resulting N-acetylcysteine is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:

Acylation Reaction: Conducted in a ceramic reaction kettle.

Cooling and Crystallization: The reaction mixture is cooled to crystallize the product.

Centrifugal Separation: The crystals are separated using a centrifugal machine.

Drying: The separated crystals are dried in a vacuum drier to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Acetylcysteine sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can reduce disulfides to thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.

Major Products:

Oxidation: Forms disulfides such as cystine.

Reduction: Produces thiols like cysteine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetylcysteine sodium has a wide range of scientific research applications:

Chemistry: Used as a reducing agent and a precursor for synthesizing other compounds.

Biology: Studied for its role in cellular redox balance and as a modulator of various biological pathways.

Medicine: Extensively used in the treatment of respiratory conditions, acetaminophen overdose, and as an antioxidant in various diseases.

Industry: Employed in the production of pharmaceuticals and as an additive in food and cosmetics .

Mechanism of Action

Acetylcysteine sodium exerts its effects through several mechanisms:

Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.

Antioxidant Action: It replenishes intracellular glutathione levels, which helps neutralize reactive oxygen species.

Detoxification: In cases of acetaminophen overdose, it restores hepatic glutathione levels, aiding in the detoxification of harmful metabolites .

Comparison with Similar Compounds

Cysteine: A naturally occurring amino acid with similar reducing properties.

Methionine: Another sulfur-containing amino acid with antioxidant properties.

Glutathione: A tripeptide with potent antioxidant activity.

Uniqueness: Acetylcysteine sodium is unique due to its acetyl group, which enhances its stability and bioavailability compared to cysteine. Unlike methionine, it is specifically used for its mucolytic and detoxifying properties. Compared to glutathione, this compound is more readily absorbed and utilized in the body .

Biological Activity

Acetylcysteine sodium, commonly referred to as N-acetylcysteine (NAC), is a derivative of the amino acid cysteine. It is widely recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and mucolytic properties. This article explores the biological activity of NAC, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

NAC exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : NAC acts as a precursor to glutathione (GSH), a critical antioxidant in the body. By increasing GSH levels, NAC helps neutralize reactive oxygen species (ROS) and reduces oxidative stress, which is implicated in various diseases .

- Cytoprotection : NAC protects cells from damage caused by toxins and oxidative stress. Studies have shown that NAC mitigates the cytotoxic effects of substances like sodium arsenite by reducing oxidative stress and apoptosis in embryonic fibroblast cells .

- Mucolytic Effects : NAC has been used clinically as a mucolytic agent in respiratory conditions. It breaks down disulfide bonds in mucus, thereby thinning it and facilitating easier clearance from the respiratory tract .

- Immunomodulatory Effects : Recent research indicates that NAC may modulate immune responses, potentially benefiting conditions characterized by inflammation or immune dysregulation .

Therapeutic Applications

NAC is employed in various clinical settings due to its broad spectrum of biological activities:

- Acetaminophen Overdose : NAC is the standard treatment for acetaminophen toxicity, where it replenishes glutathione stores and prevents liver damage.

- Contrast-Induced Nephropathy (CIN) : NAC has been studied for its protective effects against CIN during imaging procedures involving iodinated contrast agents. Meta-analyses indicate that NAC can significantly reduce the incidence of CIN when combined with sodium bicarbonate .

- Respiratory Conditions : As a mucolytic agent, NAC is utilized in chronic obstructive pulmonary disease (COPD) and cystic fibrosis to improve lung function by reducing mucus viscosity .

- Psychiatric Disorders : Emerging studies suggest potential benefits of NAC in psychiatric conditions such as bipolar disorder and schizophrenia, possibly through its antioxidant effects .

Case Study 1: Protective Effects Against Sodium Arsenite Toxicity

A study investigated the protective role of NAC against sodium arsenite-induced toxicity in embryonic fibroblast cells. The results demonstrated that NAC treatment significantly improved cell viability and reduced ROS production compared to arsenic exposure alone. The study highlighted NAC's ability to mitigate oxidative stress and apoptosis through increased antioxidant enzyme activity .

Case Study 2: Prevention of Contrast-Induced Nephropathy

In a randomized controlled trial involving patients undergoing percutaneous coronary interventions, researchers compared the efficacy of NAC combined with sodium bicarbonate versus saline alone. The combination therapy resulted in a 35% reduction in contrast-induced acute kidney injury (AKI) compared to saline alone, underscoring the protective role of NAC in high-risk patients .

Summary of Research Findings

Properties

IUPAC Name |

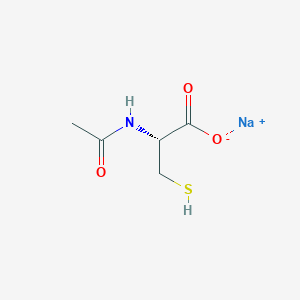

sodium;(2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S.Na/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-1/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPBDQWIXGZEL-WCCKRBBISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

616-91-1 (Parent) | |

| Record name | Acetylcysteine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcysteine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063664540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-74-6, 63664-54-0 | |

| Record name | Acetylcysteine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcysteine sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063664540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-acetyl-L-cysteinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCYSTEINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRD80R06FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.